2-Hydroxy-5-sulfonicotinic acid

Description

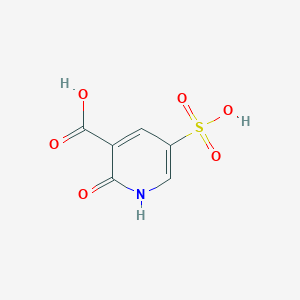

2-Hydroxy-5-sulfonicotinic acid (CAS 334708-05-3) is a sulfonated derivative of nicotinic acid (pyridine-3-carboxylic acid). Its structure comprises a pyridine ring substituted with a hydroxyl (-OH) group at the 2-position and a sulfonic acid (-SO₃H) group at the 5-position. This dual functionalization imparts strong acidity and water solubility, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name |

2-oxo-5-sulfo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO6S/c8-5-4(6(9)10)1-3(2-7-5)14(11,12)13/h1-2H,(H,7,8)(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWITCSMJULFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377231 | |

| Record name | 2-hydroxy-5-sulfonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334708-05-3 | |

| Record name | 2-hydroxy-5-sulfonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-sulfopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-sulfonicotinic acid typically involves the sulfonation of nicotinic acid derivatives. One common method includes the reaction of 2-hydroxy-3-pyridinecarboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate and yield.

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-sulfonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under acidic or basic conditions.

Major Products

Oxidation: Formation of 2-oxo-5-sulfonicotinic acid.

Reduction: Formation of 2-hydroxy-5-sulfonicotinyl alcohol.

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-Hydroxy-5-sulfonicotinic acid has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme inhibition.

Medicine: Investigated for potential therapeutic effects, although not currently used in clinical settings.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-sulfonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, potentially inhibiting their activity. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Hydroxy-5-sulfonicotinic acid with structurally analogous sulfonated aromatic acids and hydroxy-carboxylic acid derivatives:

Key Findings:

Structural Influence on Acidity :

- Sulfonic acid groups (-SO₃H) significantly lower pKa values compared to carboxylic acids (-COOH). For example, 5-sulfosalicylic acid (pKa₁ ~1.3 for -SO₃H) is more acidic than 2-hydroxy-5-methylbenzoic acid (pKa ~2.9 for -COOH) .

- The pyridine ring in this compound introduces basicity at the nitrogen, moderating its overall acidity relative to purely aromatic sulfonic acids .

Solubility and Reactivity: Sulfonated compounds exhibit exceptional water solubility due to -SO₃H groups. For instance, 5-sulfosalicylic acid is freely soluble in water (>500 mg/mL), whereas 2-Hydroxy-5-methylbenzoic acid requires organic solvents for dissolution . The pyridine core in this compound may enhance metal-binding capacity, similar to 8-hydroxyquinoline derivatives .

Applications: 5-Sulfosalicylic acid: Widely used in biochemistry for protein denaturation and analytical chemistry for dye synthesis . 8-Hydroxyquinoline-5-sulfonic acid: Employed in fluorescent sensors for Al³⁺ and Fe³⁺ due to its strong chelation and emissive properties . this compound: Potential applications in catalysis or drug design, leveraging its dual acidity and heterocyclic structure .

Safety Profiles: Sulfonated compounds generally require stringent safety measures. For example, 5-sulfosalicylic acid is classified as corrosive (GHS Category 1B), necessitating PPE during handling .

Biological Activity

2-Hydroxy-5-sulfonicotinic acid (CAS No. 334708-05-3) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, case studies, and comparative analyses.

Chemical Structure and Properties

This compound features a hydroxyl group and a sulfonic acid group attached to a pyridine ring. This unique structure contributes to its ionic interactions and solubility in biological systems, making it a candidate for enzyme inhibition studies and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₇N₁O₅S |

| Molecular Weight | 201.20 g/mol |

| CAS Number | 334708-05-3 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against Gram-positive bacteria, potentially offering a new avenue for combating antibiotic resistance .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of this compound. In vitro studies demonstrated its effectiveness against several multidrug-resistant pathogens, including:

- Staphylococcus aureus

- Enterococcus faecalis

- Clostridium difficile

These findings suggest that this compound could serve as a scaffold for developing novel antimicrobial agents targeting resistant strains .

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Clostridium difficile | 128 |

These results indicate significant antimicrobial activity, warranting further exploration into its mechanisms and applications in clinical settings.

Anticancer Properties

In addition to its antimicrobial effects, there is emerging evidence that this compound may possess anticancer properties. Research has focused on its ability to induce apoptosis in cancer cell lines through various pathways:

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, leading to decreased proliferation of cancer cells.

- Apoptosis Induction : Mechanistic studies revealed that treatment with this compound resulted in increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Study: Anticancer Activity

In vitro experiments conducted on A549 human lung cancer cells showed that treatment with this compound led to:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 100% | 45% |

| Apoptotic Cells (%) | 5% | 30% |

These findings suggest that the compound effectively reduces cell viability and promotes apoptosis in cancer cells, indicating potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.